2-Deoxy-D-erythro-pentitol
Description
Contextualization within Deoxy Sugar Chemistry
Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. wikipedia.org The most prominent member of this class is 2-deoxy-D-ribose, the foundational sugar component of deoxyribonucleic acid (DNA). wikipedia.org Deoxy sugars and their derivatives, including the corresponding sugar alcohols (alditols) like 2-Deoxy-D-erythro-pentitol, are crucial areas of study. The absence of a hydroxyl group can significantly alter a molecule's reactivity, stability, and interaction with biological systems compared to its fully hydroxylated counterpart. wikipedia.org
The synthesis of deoxy sugars is a key focus in carbohydrate chemistry, with methods often involving the modification of readily available sugars. nih.govmdpi.com These synthetic routes can be complex, requiring strategic protection and deoxygenation steps. nih.gov Research in this area explores direct glycosylation, the use of glycals as electrophiles, and de novo synthesis to create these valuable compounds. nih.gov The study of this compound is situated within this broader effort to understand and manipulate the structure and function of sugars that deviate from standard hydroxylation patterns.
Stereochemical Considerations and Nomenclature (e.g., erythro configuration)
Stereochemistry is fundamental to understanding the properties of carbohydrates. The nomenclature "this compound" precisely defines the molecule's three-dimensional structure.
2-Deoxy : Indicates the absence of a hydroxyl (-OH) group at the C2 position. wikipedia.org
D : Refers to the configuration of the chiral center furthest from the most oxidized end of the molecule (C4 in this case), relating it to D-glyceraldehyde.
Pentitol (B7790432) : Denotes a five-carbon sugar alcohol. nih.gov
Erythro : Describes the relative configuration of two adjacent chiral centers (C3 and C4). In a Fischer projection, the erythro isomer has the hydroxyl groups on these carbons on the same side of the carbon chain. chemistrysteps.comyoutube.com This is in contrast to the threo isomer, where they would be on opposite sides. chemistrysteps.com The term originates from the four-carbon sugar erythrose. chemistrysteps.com This stereochemical arrangement is critical as it dictates the molecule's shape and how it interacts with other molecules, including enzymes and receptors.
Historical Perspectives on Pentitol Research
The study of pentitols, or five-carbon sugar alcohols, has a history rooted in the late 19th and early 20th centuries with the discovery and characterization of compounds like xylitol (B92547). researchgate.netsmilestore.co.nz Xylitol, a naturally occurring pentitol, was first isolated in 1891. smilestore.co.nz Research was significantly spurred by events like World War II, where sugar shortages in countries like Finland prompted the industrial-scale production of xylitol from birch trees as a sugar substitute. smilestore.co.nz
In the latter half of the 20th century, research on pentitols expanded to explore their metabolic pathways and potential physiological effects. nih.govresearchgate.net Scientists developed a "pentitol-hexitol theory" to explain the unique metabolic behaviors of five-carbon sugar alcohols like xylitol compared to six-carbon hexitols like sorbitol. nih.gov This historical work on more common pentitols laid the groundwork for investigating less common derivatives like this compound, providing foundational knowledge on their general chemical properties and potential biological relevance.
Overview of Current Research Trajectories for this compound
While direct research on this compound is specialized, current research trajectories can be understood through studies on closely related compounds, particularly its parent aldose, 2-deoxy-D-erythro-pentose (better known as 2-deoxy-D-ribose).
A significant area of recent investigation for 2-deoxy-D-ribose is its role in angiogenesis, the formation of new blood vessels. nih.gov Studies have demonstrated that 2-deoxy-D-ribose can stimulate pro-angiogenic activities, acting as a potential agent in wound healing applications. nih.gov Research groups have explored incorporating this deoxy sugar into various biomaterials for wound dressings to promote tissue regeneration. nih.gov
Furthermore, the synthesis of deoxy sugars and their derivatives remains an active field of organic chemistry. nih.govmdpi.comresearchgate.net Researchers are continuously developing more efficient and stereoselective methods for creating these complex molecules. mdpi.com This includes the synthesis of derivatives of this compound for use as building blocks in the creation of more complex chemical structures or as probes for biochemical studies. Investigations into glycolytic inhibitors, such as 2-deoxy-D-glucose, for modulating inflammation and oxidative stress also highlight a research trajectory where deoxy sugars are explored for their impact on metabolic pathways. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂O₄ guidechem.com |
| Molecular Weight | 136.147 g/mol guidechem.com |
| CAS Number | 13942-76-2 guidechem.com |
| Hydrogen Bond Donor Count | 4 guidechem.com |
| Hydrogen Bond Acceptor Count | 4 guidechem.com |
| Rotatable Bond Count | 4 guidechem.com |
| Topological Polar Surface Area | 80.9 Ų guidechem.com |
| Complexity | 66 guidechem.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Deoxy-D-ribitol |
| 2-Deoxy-D-erythro-pentose |
| 2-Deoxy-D-ribose |
| D-Glyceraldehyde |
| Sorbitol |
| Xylitol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12O4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(2R,3S)-pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
ZDAWZDFBPUUDAY-CRCLSJGQSA-N |
SMILES |
C(CO)C(C(CO)O)O |
Isomeric SMILES |
C(CO)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C(CO)C(C(CO)O)O |
Origin of Product |
United States |
Synthesis and Chemical Transformations of 2 Deoxy D Erythro Pentitol
Established Synthetic Methodologies
Traditional organic chemistry provides several reliable pathways for the synthesis of 2-Deoxy-D-erythro-pentitol and its derivatives. These methods often rely on the modification of readily available carbohydrate precursors.
Chemical Reduction Pathways (e.g., sodium borohydride (B1222165) reduction of 2-deoxy-D-erythro-pentose)
A primary and straightforward method for preparing this compound is through the chemical reduction of its corresponding aldose, 2-deoxy-D-erythro-pentose (commonly known as 2-deoxy-D-ribose). caymanchem.com This reaction converts the aldehyde functional group at the C1 position into a primary alcohol. The reduction is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), which is selective for aldehydes and ketones and does not affect other hydroxyl groups in the sugar molecule. This conversion of a sugar to its corresponding sugar alcohol (alditol) is a standard transformation in carbohydrate chemistry. researchgate.net The process is efficient and yields the desired pentitol (B7790432) in high purity.
Dehydration-Based Syntheses (e.g., anhydro form formation)
Dehydration reactions can produce cyclic ether derivatives of this compound, most notably the 1,4-anhydro form (a stable tetrahydrofuran (B95107) derivative). cymitquimica.com This anhydro compound is a valuable synthetic intermediate, particularly for the preparation of abasic site analogues in oligonucleotides. google.comresearchgate.net
A common strategy for synthesizing 1,4-anhydro-2-deoxy-D-erythro-pentitol starts from thymidine. nih.gov The key step in this synthesis is the elimination of the thymine (B56734) base to generate a furanoid glycal intermediate. researchgate.netnih.gov Subsequent hydrogenation of this glycal affords the protected 1,4-anhydro-2-deoxy-D-erythro-pentitol derivative in high yield. researchgate.netnih.gov Various catalysts have been explored to optimize the elimination step for improved and scalable synthesis. nih.gov This methodology provides a practical route to derivatives like 1,4-anhydro-2-deoxy-D-erythro-pentitol phosphoramidites and succinates, which are used in solid-phase oligonucleotide synthesis. google.comgoogle.com
Multistep Chemical Synthesis Strategies
More complex, multistep syntheses allow for the preparation of this compound or its precursors from different starting materials, including other sugars or non-carbohydrate chiral templates.
Table 1: Overview of Select Multistep Chemical Synthesis Strategies
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in synthesis offers high selectivity and mild reaction conditions, making biocatalysis an attractive alternative to purely chemical methods.
Enzyme-Catalyzed Conversions Involving Deoxy Sugars
Enzymes, particularly aldolases, are powerful tools for the stereoselective formation of carbon-carbon bonds in carbohydrate synthesis. nih.gov The enzyme 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4) is unique in its ability to catalyze the aldol (B89426) condensation of two aldehydes. nih.gov It plays a central role in the natural reversible synthesis of 2-deoxyribose-5-phosphate (DRP) from acetaldehyde (B116499) and D-glyceraldehyde-3-phosphate (G3P). nih.govnih.gov The catalytic mechanism involves the formation of a Schiff base between a lysine (B10760008) residue in the enzyme's active site and acetaldehyde. nih.gov
Directed evolution has been employed to optimize DERA for industrial applications, improving its stability and activity under process conditions, such as high aldehyde concentrations. nih.gov Chemoenzymatic strategies have also been developed for the synthesis of various deoxy sugar derivatives. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) can be used for the stereoselective acetylation of hemiacetal deoxy sugar esters, allowing for the resolution of diastereomeric mixtures. researchgate.nettaltech.eenih.gov
Directed Biosynthesis of this compound Precursors
The biosynthesis of precursors to this compound, primarily 2-deoxyribose-5-phosphate (DRP), is a key area of research in metabolic engineering and biocatalysis. The DERA-catalyzed reaction is the cornerstone of these biosynthetic routes. nih.govelsevierpure.com By expressing the DERA enzyme in microbial hosts like Escherichia coli, it is possible to produce DRP from simple, inexpensive starting materials. oup.com
Researchers have constructed artificial biosynthetic pathways to enhance precursor production. One such pathway used six thermophilic enzymes from Thermus thermophilus expressed in separate E. coli strains to convert fructose (B13574) into DRP with a molar yield of 55%. researchgate.net Another approach coupled the alcoholic fermentation system of baker's yeast with DERA-expressing E. coli. oup.com The yeast converts glucose to fructose 1,6-diphosphate, which is then transformed by the E. coli into DRP via the intermediate D-glyceraldehyde 3-phosphate. oup.com This two-step reaction achieved a final molar yield of 22.1% from glucose to DRP. oup.com The DRP can then be dephosphorylated to 2-deoxy-D-ribose, which is the direct precursor for reduction to this compound. oup.com
Table 2: Selected 2-Deoxyribose-5-Phosphate Aldolases (DERAs) in Biocatalysis
Derivatization Reactions and Functional Group Manipulations
The hydroxyl groups of this compound offer multiple sites for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Acetylation and Benzoylation Reactions
The hydroxyl groups of this compound and its derivatives can be readily acylated to form esters. Acetylation, typically carried out using acetic anhydride (B1165640) in pyridine, serves to protect the hydroxyl groups. For instance, the reduction of 2-deoxy-D-erythro-pentose followed by acetylation yields the corresponding peracetylated derivative. royalholloway.ac.ukcdnsciencepub.com
Benzoylation is another common protection strategy, often employing benzoyl chloride in a suitable base. A notable example is the synthesis of 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pentose-1-enol, a furanose-related glycal, which starts from a benzoylated ribose derivative. scilit.comacs.orgrsc.org The synthesis involves the treatment of 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide with sodium iodide in acetone. rsc.org A 4-benzoate derivative of 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose has also been synthesized. cdnsciencepub.com
Table 1: Examples of Acetylation and Benzoylation Reactions
| Starting Material | Reagents | Product | Reference |
| 3,5-O-Benzylidene-1-deoxy-keto-D-erythro-2-pentulose | Acetic Anhydride | 4-Acetyl-3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | cdnsciencepub.com |
| 3,5-O-Benzylidene-1-deoxy-keto-D-erythro-2-pentulose | Benzoyl Chloride | 4-Benzoyl-3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | cdnsciencepub.com |
| 1,3,5-Tri-O-benzoyl-α-D-ribose | 1. p-Nosyl chloride, Pyridine 2. HBr, Acetic Acid 3. Sodium Iodide, Acetone | 1,4-Anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol | rsc.org |
Silylation Strategies
Silylation is a widely used method for the protection of hydroxyl groups in this compound due to the ease of formation and cleavage of silyl (B83357) ethers. A variety of silylating agents can be employed, offering a range of stabilities. Common silyl groups include trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS). The fully silylated derivative, 2-deoxy-1,3,4,5-tetrakis-O-(trimethylsilyl)-D-erythro-pentitol, is a known compound. nih.gov The introduction of silyl groups is crucial in multi-step syntheses, such as in the preparation of phosphoramidites for oligonucleotide synthesis where selective protection of the hydroxyl groups is required. google.com
Table 2: Silylation of this compound and its Derivatives
| Starting Material | Silylating Agent | Product | Reference |
| This compound | Trimethylsilyl Chloride (or other TMS source) | 2-Deoxy-1,3,4,5-tetrakis-O-(trimethylsilyl)-D-erythro-pentitol | nih.gov |
| 5'-O-protected nucleoside | Various silyl chlorides (e.g., TBDMSCl) | 2'-O-Silyl-5'-O-protected nucleoside | google.com |
Formation of Cyclic Structures (e.g., anhydro forms, acetals, carbonates)
Intramolecular cyclization reactions of this compound and its derivatives lead to the formation of various cyclic structures, which are key intermediates in the synthesis of nucleoside analogues and other complex molecules.
Anhydro Forms: The formation of a 1,4-anhydro ring is a common transformation, yielding a stable tetrahydrofuran structure. researchgate.net For example, 1,4-anhydro-2-deoxy-D-erythro-pentitol derivatives can be synthesized from thymidine. google.com These anhydro forms are crucial precursors for abasic nucleoside analogues. researchgate.net The synthesis of 1,4-anhydro-2-deoxy-D-erythro-pentitol phosphoramidites and succinates for oligonucleotide synthesis has been described. google.comgoogleapis.com
Acetals: Acetal (B89532) formation is a standard method for protecting diol functionalities. The reaction of this compound with aldehydes, such as n-butyraldehyde, can lead to the formation of cyclic acetals. royalholloway.ac.uk Studies have shown the formation of both kinetic and thermodynamic acetal products, such as 1,3-O-butylidene-2-deoxy-D-erythro-pentitol and 3,5-O-butylidene-2-deoxy-D-erythro-pentitol. royalholloway.ac.uk Isopropylidene derivatives, such as 2-deoxy-3,5-O-(1-methylethylidene)-D-erythro-pentitol, are also synthetically useful. sigmaaldrich.com
Carbonates: Cyclic carbonates can be formed from diol functionalities within the pentitol structure. For instance, the 2,4-carbonate of a 1-deoxypentitol derivative has been synthesized and used for configurational analysis via NMR spectroscopy. cdnsciencepub.comresearchgate.net
Table 3: Formation of Cyclic Structures
| Starting Material Derivative | Reagent/Condition | Cyclic Product | Reference |
| 5'-O-Protected thymidine | Depyrimidination | 5-O-Protected-1,4-anhydro-2-deoxy-D-erythro-pentitol | google.com |
| This compound | n-Butyraldehyde, Acid catalyst | 1,3-O-Butylidene- and 3,5-O-Butylidene-2-deoxy-D-erythro-pentitol | royalholloway.ac.uk |
| 1-Deoxy-D-ribo-pentitol | Phosgene or equivalent | 1-Deoxy-D-ribo-pentitol-2,4-carbonate | cdnsciencepub.com |
Introduction of Phosphoryl and Aminium Moieties
The introduction of phosphoryl and aminium groups onto the this compound scaffold is essential for creating nucleotide analogues and other modified carbohydrates with potential biological activity.
Phosphorylation: The hydroxyl groups of this compound can be phosphorylated to produce phosphate (B84403) esters. Phosphoramidites are particularly important derivatives for the automated synthesis of oligonucleotides. For example, 1,4-anhydro-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-D-erythro-pentitol can be converted to its 2-cyanoethyl bis(1-methylethyl)phosphoramidite derivative. biosynth.com Direct phosphorylation can also be achieved using phosphorylating agents like phosphorus oxychloride. google.com The synthesis of bis-(3→5)-cyclic bis(1,4-anhydro-2-deoxy-d-erythro-pentitol-3-phosphate) has been reported as an inhibitor of HIV-1 integrase. thieme-connect.de
Aminium Moieties: Aminium derivatives of this compound have been synthesized. These compounds are of interest for their potential biological activities. For instance, the synthesis of 1,2,5-trideoxy-1,5-imino-D-erythro-pentitol hydrochloride has been achieved from 2-deoxy-D-erythro-pentose. collectionscanada.gc.ca A stereospecific synthesis of 1,2,4-trideoxy-1,4-imino-D-erythro-pentitol has also been reported. researchgate.net
Table 4: Introduction of Phosphoryl and Aminium Moieties
| Starting Material | Reagents | Product Type | Reference |
| 1,4-Anhydro-5-O-DMT-2-deoxy-D-erythro-pentitol | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Base | Phosphoramidite (B1245037) | biosynth.com |
| 2-Deoxy-D-erythro-pentose | 1. Bromine water 2. Azide (B81097) introduction and reduction | 1,2,5-Trideoxy-1,5-imino-D-erythro-pentitol hydrochloride | collectionscanada.gc.ca |
| This compound derivative | N/A (specific reagents for aminium salt formation) | Aminium Salt | N/A |
Synthetic Utility as Key Intermediates
The true value of this compound in synthetic chemistry is realized in its application as a versatile precursor for more complex and biologically relevant molecules.
Precursors for Nucleoside and Nucleotide Analogues
This compound and its derivatives are extensively used as precursors for the synthesis of a wide array of nucleoside and nucleotide analogues. google.com These analogues are crucial tools in biochemical studies and drug discovery, often exhibiting antiviral or anticancer properties. The furanoid structure of its anhydro form mimics the deoxyribose sugar in DNA, making it an ideal scaffold for creating abasic site analogues and modified oligonucleotides. researchgate.netgoogle.com The synthesis of 2'-deoxy-2'-amino nucleosides and their phosphoramidites often proceeds through intermediates derived from this compound. google.com Furthermore, its derivatives have been employed in the synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond. researchgate.net The synthesis of bis-abasic cyclic dinucleotides, which can act as enzyme inhibitors, also highlights the importance of this pentitol as a starting material. thieme-connect.de
Table 5: Examples of Nucleoside/Nucleotide Analogues from this compound Derivatives
| Precursor Derivative | Target Molecule Class | Significance | Reference |
| 1,4-Anhydro-2-deoxy-D-erythro-pentitol phosphoramidite | Abasic Oligonucleotides | Study of DNA damage and repair | google.comgoogleapis.com |
| 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol (Furanoid Glycal) | C-Nucleosides | Antiviral and anticancer agents | researchgate.net |
| 1,4-Anhydro-2-deoxy-D-erythro-pentitol-3-phosphate | Cyclic Dinucleotide Analogues | Enzyme inhibitors (e.g., HIV-1 integrase) | thieme-connect.de |
| 2'-Deoxy-2'-amino-D-erythro-pentofuranosyl derivatives | 2'-Amino-modified Nucleosides | Modified oligonucleotides with enhanced properties | google.com |
Role in Oligonucleotide Synthesis (e.g., phosphoramidites, succinates)
This compound serves as a crucial precursor in the synthesis of modified oligonucleotides, primarily through its conversion into phosphoramidite and succinate (B1194679) derivatives. These derivatives are the building blocks used in automated solid-phase oligonucleotide synthesis.
Phosphoramidites:
The phosphoramidite approach is a cornerstone of synthetic oligonucleotide chemistry. For this compound, this involves the derivatization of its anhydro form, 1,4-anhydro-2-deoxy-D-erythro-pentitol. A key phosphoramidite derivative is 1,4-Anhydro-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-D-erythro-pentitol 2-cyanoethyl bis(1-methylethyl)phosphoramidite. biosynth.com This compound is a protected deoxyribose phosphoramidite designed for use as a building block in DNA synthesis via solid-phase methods. biosynth.com The synthesis of such phosphoramidites from 1,4-anhydro-2-deoxy-D-erythro-pentitol has been detailed in various methods. epo.orggoogle.comgoogle.com
The general strategy involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) or equivalent acid-labile group, followed by phosphitylation of the remaining free hydroxyl group to introduce the reactive phosphoramidite moiety. biosynth.com This phosphoramidite can then be coupled to a growing oligonucleotide chain on a solid support. The use of a β-cyanoethyl protecting group on the phosphorus is common due to its straightforward removal under basic conditions. nih.gov
A notable application involves the synthesis of oligonucleotides containing specific DNA lesions for research purposes. For instance, the synthesis of oligonucleotides containing N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG), a major product of oxidative DNA damage, utilizes a phosphoramidite derived from 2-deoxy-D-erythro-pentofuranosyl azide. nih.gov
| Phosphoramidite Derivative | Precursor | Application |
| 1,4-Anhydro-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-D-erythro-pentitol 2-cyanoethyl bis(1-methylethyl)phosphoramidite | 1,4-Anhydro-2-deoxy-D-erythro-pentitol | Solid-phase DNA synthesis |
| N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine Phosphoramidite | 2-Deoxy-α,β-D-erythro-pentofuranosyl azide | Synthesis of oligonucleotides with oxidative damage |
Succinates:
In addition to phosphoramidites, this compound can be converted into succinate derivatives. These are particularly important for attaching the first nucleosidic unit to the solid support in oligonucleotide synthesis. The synthesis of 1,4-anhydro-2-deoxy-D-erythro-pentitol succinates has been developed for this purpose. epo.orggoogle.comgoogle.com The succinate linker connects the 3'-hydroxyl group of the pentitol derivative to the functionalized solid support, typically controlled pore glass (CPG) or polystyrene. After the synthesis of the full-length oligonucleotide, the succinate ester linkage is cleaved to release the synthesized chain from the support.
Synthesis of Pseudonucleosides
Pseudonucleosides are nucleoside analogs in which the glycosidic bond between the sugar moiety and the nucleobase is a carbon-carbon bond instead of a carbon-nitrogen bond. These compounds are of significant interest due to their potential as therapeutic agents and biological probes. This compound is a valuable starting material for the synthesis of various pseudonucleosides.
One approach involves the synthesis of 2,6-disubstituted-(2-deoxy-α- and -β-D-erythro-pentofuranosyl)purines. nih.gov These compounds have been synthesized and evaluated for their biological activity. nih.gov The synthesis typically involves the creation of a suitable sugar intermediate from this compound that can be coupled with a purine (B94841) derivative to form the C-C bond.
Another class of pseudonucleosides derived from this compound includes those with modified linkers. For example, oligonucleotides containing 1-aminomethyl or 1-mercaptomethyl-2-deoxy-D-ribofuranoses have been synthesized. csic.es The synthesis of the corresponding phosphoramidite building blocks, such as 1α- and 1β-aminomethyl-1,2-dideoxy-D-erythro-pentofuranose-3-O-phosphoramidites, allows for their incorporation into oligonucleotide chains. csic.es These modifications introduce novel functionalities and can alter the structural and binding properties of the resulting oligonucleotides.
The synthetic route to these aminomethyl derivatives involves converting the nitriles derived from 1α/1β-cyano-1,2-dideoxy-D-erythro-pentofuranose derivatives into the corresponding amines. csic.es These can then be protected and phosphitylated for use in oligonucleotide synthesis. csic.es
| Pseudonucleoside Type | Key Synthetic Intermediate from this compound | Significance |
| 2,6-disubstituted-(2-deoxy-D-erythro-pentofuranosyl)purines | Activated 2-deoxy-D-erythro-pentofuranosyl derivative | Potential biological activity |
| 1-Aminomethyl-1,2-dideoxy-D-erythro-pentofuranose derivatives | 1α/1β-Cyano-1,2-dideoxy-D-erythro-pentofuranose | Introduction of amino-functionality into oligonucleotides |
| 1-Mercaptomethyl-1,2-dideoxy-D-erythro-pentofuranose derivatives | 1α/1β-Cyano-1,2-dideoxy-D-erythro-pentofuranose | Introduction of thiol-functionality for conjugation |
Biochemical and Biological Significance of 2 Deoxy D Erythro Pentitol
Involvement in Metabolic Pathways
2-Deoxy-D-erythro-pentitol, a derivative of a five-carbon sugar, is connected to several key metabolic pathways, primarily through its phosphorylated and oxidized forms. Its significance lies in its contribution to the synthesis of genetic material and its relationship with central carbon metabolism.
Role in Nucleotide Metabolism (e.g., as a building block for nucleic acids)
This compound, in its phosphorylated form as 2-deoxyribose 5-phosphate, is a fundamental precursor in the biosynthesis of deoxyribonucleotides, the essential building blocks of deoxyribonucleic acid (DNA). ontosight.ai The production of 2-deoxyribose 5-phosphate is a critical step for DNA synthesis and repair, processes vital for genome replication and maintenance. ontosight.ai Any disruption in the formation of this compound can impact cell growth and division. ontosight.ai
Derivatives of 1,4-anhydro-2-deoxy-D-erythro-pentitol serve as synthetic building blocks for creating modified nucleic acid molecules. google.comgoogle.com These derivatives, including phosphoramidites, can be selectively incorporated into oligonucleotides. google.comangenechemical.com This incorporation can confer desirable properties to the nucleic acid, such as increased resistance to nuclease degradation and enhanced catalytic activity. google.com The ability to create custom oligonucleotides with these modified units is valuable for research, diagnostics, and therapeutic applications. angenechemical.com
Relation to Pentose (B10789219) Phosphate (B84403) Pathway (indirectly, via 2-Deoxy-D-erythro-pentose)
The pentose phosphate pathway (PPP) is a crucial metabolic route that generates NADPH and precursors for nucleotide synthesis. ontosight.ai 2-Deoxy-D-erythro-pentose, the parent aldose of this compound, is linked to the PPP. hmdb.cagenome.jp The pathway produces ribose-5-phosphate, which can then be converted through a series of reactions into 2-deoxyribose 5-phosphate. ontosight.ai The enzyme ribonucleotide reductase utilizes substrates derived from the PPP to produce deoxyribonucleotides. ontosight.ai While not a direct intermediate in the main line of the PPP, the metabolic fate of 2-Deoxy-D-erythro-pentose is intertwined with the products of this pathway. In some organisms, the PPP is one of the primary catabolic routes for glucose, alongside the Entner-Doudoroff pathway. researchgate.net
Pathways of Sugar Metabolism (e.g., Entner-Doudoroff pathway via intermediates)
The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism found in some bacteria and archaea. wikipedia.org This pathway is distinct from glycolysis and the pentose phosphate pathway. wikipedia.orgplos.org The key intermediate in the ED pathway is 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.orgfrontiersin.org While this compound is not a direct intermediate, the ED pathway metabolizes sugar acids that are structurally related. The breakdown of KDPG yields pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter central metabolism. frontiersin.org The study of intermediates in pathways like the ED pathway, such as 2-keto-3-deoxy-D-erythro-hexonic acid (KDG), provides insight into the metabolic capabilities of organisms that utilize these alternative routes for sugar metabolism. nih.gov
Polyol Metabolic Intermediates
The polyol pathway is a metabolic route that converts glucose to fructose (B13574) through the intermediate sorbitol, a six-carbon polyol. wikipedia.orgnih.gov This pathway becomes significant under high glucose conditions. wikipedia.org The first and rate-limiting step is the reduction of glucose to sorbitol by aldose reductase, a reaction that consumes NADPH. nih.govresearchgate.net Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. nih.govresearchgate.net While the most well-studied polyol pathway involves a hexitol (B1215160) (sorbitol), the metabolism of polyols is a broader biochemical concept. As a five-carbon polyol (pentitol), this compound represents a class of sugar alcohols that can be formed by the reduction of the corresponding sugar, 2-deoxy-D-erythro-pentose. In a study on tomato plants under salt stress, the accumulation of this compound was observed, suggesting its role as a metabolic indicator in response to environmental conditions. frontiersin.org
Biological Roles and Interactions
The specific three-dimensional arrangement of atoms in this compound and its derivatives is a key determinant of their interactions within biological systems.
Stereochemical Contributions to Biological System Interactions
The stereochemistry of this compound derivatives is critical for their biological activity. nih.gov The specific arrangement of hydroxyl groups and other substituents influences how these molecules bind to biological targets such as enzymes and receptors. ontosight.ai For instance, the unique stereochemistry of 1,4-anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol is a focus of research for its potential to modulate biological processes. ontosight.ai The introduction of fluorine atoms can enhance the molecule's interaction with its biological target. ontosight.ai
Role in Cellular Processes (e.g., nucleic acid synthesis)
This compound, an abasic sugar, serves as a crucial precursor in the synthesis of modified nucleic acid components. Its derivatives, such as 1,4-anhydro-2-deoxy-D-erythro-pentitol, are instrumental in creating synthetic DNA fragments and enzymatic nucleic acid molecules like those with hammerhead motifs. google.comgoogle.com The synthesis of phosphoramidite (B1245037) and phosphotriester derivatives of this compound allows for its incorporation into oligonucleotides. biosynth.com This is particularly significant in the study of structure-function relationships in nucleic acids and in the development of therapeutic agents with increased nuclease resistance. google.com
The compound's role extends to its phosphorylated form, bis-(3→5)-cyclic bis(1,4-anhydro-2-deoxy-D-erythro-pentitol-3-phosphate), which has been investigated as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. researchgate.netacs.orgresearchgate.net Furthermore, metabolomic studies have shown that this compound accumulates in plants under certain stress conditions, such as salt stress in tomato plants, indicating its involvement in cellular adaptation and response mechanisms. mdpi.comnih.gov
Enzymatic Transformations and Dehydrogenation Studies
The enzymatic modification of this compound is a key area of research, particularly its dehydrogenation by various microorganisms. This biotransformation is a stereoselective process, often yielding specific ketoses.
The bacterium Gluconobacter oxydans (formerly Acetobacter suboxydans) is well-known for its ability to perform regioselective and enantioselective oxidation of polyols, including this compound. pageplace.deresearchgate.net The membrane-bound dehydrogenases of Gluconobacter exhibit specificity for the spatial arrangement of hydroxyl groups in the substrate. Studies on various polyols have shown that these enzymes can catalyze the dehydrogenation of this compound. researchgate.netacs.org Yeast hexokinase, an enzyme with broad substrate specificity, can also interact with related deoxy sugars, catalyzing their phosphorylation, which is a common step in their metabolic pathways. researchgate.net
Table 1: Examples of Enzymes and Their Action on Deoxy-sugars
| Enzyme/Organism | Substrate(s) | Product(s) / Action | Reference |
| Gluconobacter oxydans | This compound, other polyols | Dehydrogenation, Ketose formation | pageplace.deresearchgate.net |
| Yeast Hexokinase | Glucose, 2-deoxy-D-glucose, other analogs | Phosphorylation | researchgate.net |
Bioconversion processes utilize whole cells or purified enzymes to transform this compound into other valuable compounds. The biological dehydrogenation of this compound by Gluconobacter species is a prime example of such a process. pageplace.de These biotransformations are often preferred over chemical methods because they are highly selective, occur under mild conditions, and can reduce the need for complex protection and deprotection steps. researchgate.net The resulting products from these bioconversions can serve as chiral building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates. For instance, derivatives of this compound are used in the synthesis of abasic site precursors necessary for creating oligonucleotides with specific lesions for DNA repair studies. researchgate.net
Biomarker Research and Diagnostics
The unique presence and concentration of this compound in specific biological contexts have made it a subject of interest in biomarker research, particularly for infectious diseases.
This compound has been identified as a metabolite associated with the complex cell envelope of Mycobacterium species. nih.gov Specifically, it is considered a component related to the mycolic acid layer, a defining feature of the mycobacterial cell wall that contributes significantly to its virulence and resistance to antibiotics. nih.gov The analysis of metabolites from this layer provides a chemical fingerprint that can be used to characterize different mycobacterial species. nih.gov
The identification of this compound in mycobacteria has positioned it as a potential biomarker for diagnostic purposes. nih.gov Metabolomic studies using techniques like gas chromatography-mass spectrometry (GC-MS) have shown that this compound, along with others from the mycolic acid layer, can be used to differentiate between various mycobacterial species. nih.gov This capability is crucial for the accurate diagnosis of mycobacterial infections, such as tuberculosis, and for distinguishing pathogenic species from non-pathogenic ones. nih.gov The detection of such specific metabolites in clinical samples like sputum could lead to the development of more rapid and precise diagnostic tests for mycobacterial diseases. nih.gov
Table 2: Research Findings on this compound
| Research Area | Key Finding | Implication | Reference |
| Nucleic Acid Synthesis | Serves as a precursor for 1,4-anhydro-2-deoxy-D-erythro-pentitol derivatives. | Enables synthesis of modified oligonucleotides for research and therapeutic applications. | google.comgoogle.com |
| Enzymatic Transformation | Dehydrogenated by Gluconobacter oxydans. | Provides a method for stereoselective bioconversion to valuable ketoses. | pageplace.deresearchgate.net |
| Biomarker Research | Identified as a metabolite in the mycolic acid layer of Mycobacterium species. | Can be used to differentiate between mycobacterial species. | nih.gov |
| Plant Biology | Accumulates in tomato plants under salt stress. | Suggests a role in cellular stress response and adaptation. | mdpi.comnih.gov |
Role in DNA Damage and Repair Mechanisms
The structural integrity of DNA is under constant threat from both endogenous and exogenous agents. The deoxyribose component of the DNA backbone, 2-deoxy-D-erythro-pentose, is a key target for damage. The alteration of this sugar moiety, leading to the formation of this compound and related structures, is a critical aspect of DNA damage and the subsequent cellular repair responses.
Products of Oxidative DNA Damage (e.g., by iron bleomycin)
The glycopeptide antibiotic bleomycin, when complexed with iron, is a potent inducer of oxidative DNA damage. The activated iron-bleomycin complex generates reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, in close proximity to the DNA helix. nih.gov These ROS can abstract hydrogen atoms from the deoxyribose sugar, initiating a cascade of reactions that lead to strand scission and the formation of various sugar-derived products.
The primary site of attack on the deoxyribose moiety by the iron-bleomycin complex is the C4'-hydrogen. Abstraction of this hydrogen leads to the formation of a C4'-radical. In the presence of oxygen, this radical can be converted to a hydroperoxide, which subsequently decomposes. This decomposition can lead to the cleavage of the C4'-C3' bond, resulting in the formation of base propenals and a DNA strand break with a 3'-phosphoglycolate terminus. The sugar remnant released from the DNA is related to malondialdehyde.
While direct evidence for the formation of free this compound as a major product of bleomycin-induced degradation is not prominent, the oxidative attack on the deoxyribose backbone generates a variety of altered sugar products. These products are often derivatives of 2-Deoxy-D-erythro-pentose, reflecting the oxidative collapse of the sugar ring.
Table 1: Examples of Products from Oxidative Damage to Deoxyribose in DNA
| Product Type | Description |
| Base Propenals | Formed from the elimination of the base and part of the sugar ring following oxidative attack. |
| 3'-Phosphoglycolate | A modified 3'-terminus at a DNA strand break resulting from oxidative cleavage of the deoxyribose. |
| Malondialdehyde derivatives | Released as a consequence of the oxidative fragmentation of the deoxyribose sugar. |
Formation of Abasic Sites in DNA
One of the most common and significant forms of DNA damage is the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govmdpi.com An AP site is a location in the DNA backbone where a nucleobase (either a purine (B94841) or a pyrimidine) has been lost, leaving behind the intact phosphodiester backbone with the 2-deoxy-D-erythro-pentose sugar. nih.gov Therefore, the sugar component of an abasic site is, in fact, a cyclic form of this compound, specifically 2-deoxy-D-erythro-pentofuranose, linked within the DNA strand.
The formation of these sites can occur through several mechanisms:
Spontaneous Hydrolysis: The N-glycosidic bond linking the base to the deoxyribose sugar is susceptible to spontaneous hydrolysis under physiological conditions. The rate of this hydrolysis is significantly higher for purines than for pyrimidines. glenresearch.com
Action of DNA Glycosylases: As the initial step in the base excision repair (BER) pathway, specialized enzymes called DNA glycosylases recognize and remove damaged or inappropriate bases by cleaving the N-glycosidic bond. nih.gov This enzymatic action intentionally creates a temporary abasic site, which is then processed by subsequent enzymes in the BER pathway.
Chemically-Induced Damage: Various chemical agents, including reactive oxygen species, can damage the nitrogenous bases. These damaged bases are often unstable and can be spontaneously lost, or their presence can increase the rate of N-glycosidic bond hydrolysis, leading to the formation of an abasic site.
Once formed, the 2-deoxy-D-erythro-pentose at the abasic site exists in equilibrium between the cyclic furanose form and a ring-opened aldehyde form. nih.gov This aldehyde is a reactive species that can undergo further reactions, including β-elimination, which leads to a single-strand break in the DNA. The presence of abasic sites is highly mutagenic and cytotoxic if not repaired, as they can block DNA replication and transcription.
Table 2: Mechanisms of Abasic Site Formation
| Mechanism | Description | Initiating Factor |
| Spontaneous Hydrolysis | Spontaneous cleavage of the N-glycosidic bond due to thermal fluctuations and the chemical nature of the bond. | Physiological conditions (temperature, pH) |
| Enzymatic Repair | Intentional removal of a damaged or incorrect base by a DNA glycosylase enzyme. | Damaged or incorrect DNA base |
| Chemical Damage | Damage to the base by chemical agents, leading to destabilization and loss of the base. | Reactive oxygen species, alkylating agents, etc. |
Derivatives and Analogues of 2 Deoxy D Erythro Pentitol
Anhydro Derivatives
Anhydro derivatives of 2-Deoxy-D-erythro-pentitol are characterized by the formation of an intramolecular ether linkage, resulting in a cyclic structure. This structural feature imparts significant conformational rigidity and alters the chemical reactivity of the molecule.
1,4-Anhydro-2-deoxy-D-erythro-pentitol, also known as 1,2-Dideoxy-D-ribofuranose, is a key derivative featuring a tetrahydrofuran (B95107) ring. nih.govnih.gov This compound is a valuable building block in the synthesis of various biologically relevant molecules, including modified nucleosides. nih.gov The anhydro form results from an internal dehydration reaction, creating a stable cyclic ether. nih.gov
Functionalization of this anhydro scaffold has led to a variety of analogues with tailored properties. For instance, silylation of the remaining hydroxyl groups is a common strategy to create protected intermediates for further chemical transformations. Examples include 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol and 1,4-Anhydro-2-deoxy-3-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-D-erythro-pent-1-enitol. nih.govresearchgate.net These silylated derivatives offer enhanced solubility in organic solvents and allow for selective reactions at other positions.
Furthermore, the introduction of amino groups yields amino-1,4-anhydro-D-pentitols. Current time information in Bangalore, IN. These amino derivatives are of particular interest as they serve as precursors for the synthesis of nucleoside analogues with potential antiviral or other therapeutic activities. Current time information in Bangalore, IN. The synthesis of these amino analogues can be achieved through multi-step sequences involving epoxide opening with an azide (B81097) anion followed by reduction. Current time information in Bangalore, IN.
Table 1: Selected Functionalized Analogues of 1,4-Anhydro-2-deoxy-D-erythro-pentitol
| Compound Name | Molecular Formula | Key Functional Groups | Reference |
| 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | C₁₇H₃₆O₃Si₂ | t-Butyldimethylsilyl ethers, Alkene | nih.gov |
| 1,4-Anhydro-2-deoxy-3-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-D-erythro-pent-1-enitol | C₂₁H₂₆O₃Si | t-Butyldiphenylsilyl ether, Alkene | researchgate.net |
| 2-Amino-1,4-anhydro-D-arabinitol | C₅H₁₁NO₃ | Amino group | Current time information in Bangalore, IN. |
The phosphorylation of anhydropentitols leads to the formation of cyclic phosphates, which are analogues of naturally occurring cyclic nucleotides. A notable example is 1,4-anhydro-2,5-dideoxy-D-erythro-3-(hydrogen phosphate)-5-aminium-pentitol, which has been synthesized and characterized. researchgate.net The synthesis of this compound involves the reaction of N-(1,4-anhydro-2,5-dideoxy-D-erythro-pentitol-5-yl)aminium tosylates with phosphoryl chloride and trimethyl phosphate (B84403). researchgate.net The structure of the resulting cyclic phosphate has been confirmed using spectral analysis, including 2D NMR, and X-ray crystallography. researchgate.net
Cyclic phosphates of nucleoside analogues are of significant interest in medicinal chemistry. nih.gov Studies on cyclic phosphates of various acyclonucleosides have explored the relationship between their conformation and their ability to act as substrates or inhibitors for enzymes like phosphodiesterases. nih.gov The conformational analysis of the cyclic phosphate ring, often determined by NMR spectroscopy, is crucial for understanding their biological activity. nih.gov These compounds can serve as probes to study the structural requirements for enzyme-substrate interactions. nih.gov
Table 2: Example of a Cyclic Phosphate of an Anhydropentitol
| Compound Name | Key Structural Features | Synthetic Precursor | Reference |
| 1,4-anhydro-2,5-dideoxy-D-erythro-3-(hydrogen phosphate)-5-aminium-pentitol | Cyclic phosphate, Aminium group | N-(1,4-anhydro-2,5-dideoxy-D-erythro-pentitol-5-yl)aminium tosylates | researchgate.net |
Acetals and Protected Forms
The formation of acetals is a common strategy for protecting the hydroxyl groups of this compound. These protected forms are essential intermediates in synthetic chemistry, allowing for regioselective modifications of the pentitol (B7790432) backbone.
While specific research detailing the synthesis and properties of 1,3-O- and 3,5-O-butylidene acetals of this compound is not extensively documented in readily available literature, the formation of such cyclic acetals is a standard protection strategy in carbohydrate chemistry. The reaction of a diol with butyraldehyde (B50154) or a derivative thereof, typically in the presence of an acid catalyst, would be the expected route to these compounds. The relative positions of the hydroxyl groups on the pentitol backbone would influence the formation of the five- or six-membered acetal (B89532) rings. The formation of 3,5-O-benzylidene acetals from related pentulose derivatives suggests that similar cyclic acetals can be formed with other aldehydes.
Benzylidene acetals are widely used protecting groups in carbohydrate chemistry due to their stability and the possibility of regioselective opening. A silylated benzylidene derivative, 3,5-O-benzylidene-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-erythro-pentitol, has been reported as a commercially available chemical. This compound combines the protection of the 3- and 5-hydroxyl groups as a benzylidene acetal with the silylation of the primary 1-hydroxyl group, leaving the 4-hydroxyl group available for further reactions.
The use of benzylidene as a protecting group is a well-established method in the synthesis of 2-deoxy sugars. For instance, 4,6-O-benzylidene protected D-glucal has been used as a starting material in the synthesis of 2-deoxy-N-glycosylbenzotriazoles and imidazoles. This highlights the utility of benzylidene acetals in controlling the reactivity and stereoselectivity of reactions at other positions of the sugar ring.
Table 3: Example of a Benzylidene Derivative
| Compound Name | CAS Number | Molecular Formula | Key Protecting Groups | Reference |
| 3,5-O-benzylidene-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-erythro-pentitol | 217819-89-1 | C₁₈H₃₀O₄Si | Benzylidene, tert-Butyldimethylsilyl |
Silylation is a versatile method for protecting hydroxyl groups, and various silylated derivatives of this compound serve as important synthetic intermediates. The fully silylated derivative, D-Erythro-Pentitol, 2-deoxy-1,3,4,5-tetrakis-O-(trimethylsilyl)-, is a known compound with the molecular formula C₁₇H₄₄O₄Si₄. nih.gov The trimethylsilyl (B98337) (TMS) groups render the molecule more volatile and suitable for analysis by gas chromatography and mass spectrometry. nih.gov Silylated sugars are also valuable as glycosyl donors in the synthesis of glycosides.
Isopropylidene acetals, or acetonides, are another class of commonly used protecting groups for diols. In carbohydrate chemistry, isopropylidene groups are often used to protect cis-vicinal diols. While the direct isopropylidenation of this compound is not extensively detailed, the use of isopropylidene-protected sugars as intermediates is widespread. For example, 2,3-O-isopropylidene-D-glyceraldehyde is a key starting material in the synthesis of various sugars and their derivatives. The synthesis of 2',3'-O-isopropylidene-5'-deoxy-uridine derivatives also demonstrates the application of this protecting group strategy in nucleoside chemistry. researchgate.net The removal of isopropylidene groups is typically achieved under mild acidic conditions, making them a convenient temporary protection.
Table 4: Examples of Silylated and Isopropylidene Protected Intermediates
| Compound Name | Molecular Formula | Protecting Group(s) | Role | Reference |
| D-Erythro-Pentitol, 2-deoxy-1,3,4,5-tetrakis-O-(trimethylsilyl)- | C₁₇H₄₄O₄Si₄ | Trimethylsilyl | Synthetic Intermediate, GC-MS Analysis | nih.gov |
| 2',3'-O-Isopropylidene-5'-deoxy-uridine derivatives | Varies | Isopropylidene | Synthetic Intermediate in Nucleoside Chemistry | researchgate.net |
Deoxy-Pentulose Derivatives (e.g., 1-deoxy-D-erythro-2-pentulose)
A notable derivative of this compound is 1-deoxy-D-erythro-2-pentulose. A preparative synthesis of this ketose has been achieved through a chain degradation reaction. cdnsciencepub.com The process starts with methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose, which is converted to 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose with a 55% yield using lithium hydroxide (B78521) in a two-phase system. cdnsciencepub.com Mild acid hydrolysis of this intermediate subsequently yields the title compound, 1-deoxy-D-erythro-2-pentulose, as a syrup. cdnsciencepub.com
This synthetic route also allows for the preparation of several derivatives of 1-deoxy-D-erythro-2-pentulose, which are useful for characterization and as intermediates for further synthesis. cdnsciencepub.com The convenient preparation of epimeric 1-deoxypentitols with D-ribo and D-arabino configurations in high yields highlights the utility of 1-deoxy-D-erythro-2-pentulose as a key intermediate. cdnsciencepub.com
| Derivative of 1-deoxy-D-erythro-2-pentulose | Precursor | Reagents and Conditions | Form |
| 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | Methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose | Lithium hydroxide, two-phase system | - |
| (2,4-dinitrophenyl)hydrazone derivative | 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | (2,4-dinitrophenyl)hydrazine | Crystalline solid |
| 4-acetate derivative | 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | Acetic anhydride (B1165640), pyridine | Syrup |
| 4-benzoate derivative | 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose | - | - |
| Acyclic triacetate | 1-deoxy-D-erythro-2-pentulose | - | Oil |
Nucleoside and Oligonucleotide Analogues
The this compound moiety is a fundamental component in the structure of various nucleoside and oligonucleotide analogues. These synthetic molecules are designed to mimic or interfere with the function of natural nucleic acids, making them valuable tools in research and as potential therapeutic agents. nih.govnih.gov
Abasic Nucleoside Analogues
Abasic sites are common forms of DNA damage where a nucleobase has been lost. Synthetic abasic nucleoside analogues are crucial for studying the cellular response to such lesions. While direct synthesis from this compound is one route, related structures like 1,2-dideoxy-D-erythro-pentofuranoses are also used to create stable abasic site mimics in oligonucleotides. The synthesis of 1-aminomethyl and 1-mercaptomethyl derivatives of 1,2-dideoxy-D-erythro-pentofuranose has been reported, starting from cyano sugar precursors. csic.es These tethers can be incorporated into oligonucleotides to introduce reactive groups for conjugation. csic.es
Phosphoramidite (B1245037) and Succinate (B1194679) Derivatives for Oligonucleotide Assembly
The automated solid-phase synthesis of oligonucleotides predominantly relies on the phosphoramidite method. researchgate.netmdpi.com This involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain attached to a solid support. researchgate.net For the incorporation of modified sugars like this compound or its analogues, corresponding phosphoramidite derivatives are required.
The synthesis of phosphoramidites of 1-aminomethyl and 1-mercaptomethyl-1,2-dideoxy-D-erythro-pentofuranose has been achieved. csic.es These monomers, available in both α and β anomeric forms, allow for the introduction of these modified sugars at any position within an oligonucleotide sequence. csic.es
Furthermore, to attach the first nucleoside to the solid support, a succinate linker is often employed. The 3'-hydroxyl group of the modified sugar is reacted with succinic anhydride to form a succinate derivative, which is then coupled to an amino-functionalized solid support, such as controlled pore glass (CPG). csic.es
| Monomer Type | Purpose | Key Reagents |
| Phosphoramidite | Chain elongation in oligonucleotide synthesis | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Succinate | Attachment of the first monomer to the solid support | Succinic anhydride, DMAP |
C-Nucleoside Derivatives
C-nucleosides are a class of nucleoside analogues where the nucleobase is attached to the sugar moiety via a carbon-carbon bond instead of the usual carbon-nitrogen glycosidic bond. This modification confers increased stability against enzymatic degradation. The synthesis of C-nucleosides often involves the creation of a C-C bond at the anomeric center of a suitably protected sugar derivative. A strategy for synthesizing 2'-deoxy-C-nucleosides involves the selective reduction of a cyano group on a sugar precursor, followed by acylation and cyclization to form the heterocyclic base. scite.ai For instance, 2,5-anhydro-3-deoxy-4,6-di-O-toluoyl-d-ribohexononitrile has been used as a starting material for the synthesis of 2'-deoxybenzo- and pyridoimidazole C-nucleosides. scite.ai
Analogues of DNA Incorporating Modified Pentitols
The incorporation of modified pentitols, such as this compound and its derivatives, into DNA strands can significantly alter their properties. These modifications can enhance stability, modulate binding affinity to complementary strands or proteins, and introduce new functionalities.
A notable example is the synthesis of oligonucleotides containing N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG), a major product of oxidative DNA damage. nih.gov The synthesis of oligonucleotides containing this lesion is challenging but has been achieved using a reverse phosphoramidite strategy. This approach avoids the isomerization of the furanose ring during synthesis. nih.gov The availability of such modified oligonucleotides is crucial for in-depth studies of DNA damage and repair mechanisms. nih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Deoxy-D-erythro-pentitol, enabling the unambiguous determination of its constitution and stereochemistry.
Proton NMR (¹H NMR) spectroscopy is a powerful method for assigning the relative stereochemistry of acyclic polyols like this compound. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is particularly informative for distinguishing between erythro and threo diastereomers. nih.gov For acyclic systems, a smaller coupling constant is typically indicative of the erythro configuration, while a larger value suggests the threo configuration. nih.gov
In the case of pentitol (B7790432) derivatives, the configurational assignment can be achieved by analyzing their cyclic carbonates. researchgate.net For instance, the ¹H NMR analysis of cyclic carbonates derived from the reduction product of 3,5-O-benzylidene-1-deoxy-keto-D-erythro-2-pentulose was used to confirm the pentitol's configuration. researchgate.net Furthermore, studies on various secondary deoxyalditols in deuterium (B1214612) oxide have utilized computer simulation of their ¹H NMR spectra to derive conformational data, supporting and extending the understanding of these acyclic polyols. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information on the carbon framework of this compound and its derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making ¹³C NMR an excellent tool for structural verification. A comprehensive ¹³C NMR spectral analysis has been conducted for several deoxy polyols and their mono-O-butylidene acetals. royalholloway.ac.uk
The process of acetalation on a deoxy polyol induces significant changes in the ¹³C NMR spectrum, and these chemical shift changes are instrumental in ascertaining the structure of the resulting acetals. royalholloway.ac.uk For example, the reaction of this compound with n-butyraldehyde yields a kinetic product, 1,3-O-butylidene-2-deoxy-D-erythro-pentitol, and a thermodynamic product, 3,5-O-butylidene-2-deoxy-D-erythro-pentitol. royalholloway.ac.uk The structures of these acetal (B89532) isomers were determined by considering the changes in carbon-13 chemical shifts upon acetalation. royalholloway.ac.uk Studies on polyols with partially deuterated hydroxyl groups have also utilized ¹³C NMR to investigate isotopic multiplets, providing further insights into their structure. acs.org
A predicted ¹³C NMR spectrum for this compound in D₂O shows distinct signals for its five carbon atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 64.5 |
| C2 | 38.8 |
| C3 | 72.5 |
| C4 | 73.1 |
| C5 | 65.8 |
This is a predicted spectrum and should be used as a guide.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals of this compound. These experiments reveal connectivity between atoms, confirming the molecule's structural integrity.
COSY spectra establish proton-proton (H-H) correlations between adjacent carbons, mapping the spin-spin coupling network throughout the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon.
The structures of synthesized derivatives, such as N-(1,4-anhydro-2,5-dideoxy-D-erythro-pentitol-5-yl)aminium tosylates, have been determined through extensive 2D NMR analyses. ug.edu.plug.edu.pl Similarly, the complete assignment of ¹H and ¹³C NMR spectra for complex derivatives like certain sulfonium (B1226848) sulfates was achieved with the aid of ¹H-¹H COSY, HMQC, and HMBC experiments. google.com
This compound has been identified as a significant metabolite in various biological systems, and NMR-based metabolomics is a key technique for its detection and quantification. Metabolomics studies can reveal changes in metabolic pathways under different conditions.
For example, this compound is a potential metabolite target that can be used to differentiate mycobacterial species. nih.gov ¹H-¹³C NMR-based metabolomics has been applied to study the metabolic pathways in mycobacteria, highlighting the importance of such compounds as biomarkers. nih.gov In plant science, metabolomic analysis of tomato plants under salt stress showed that the accumulation of this compound increased significantly in non-inoculated plants, indicating its role in the plant's response to abiotic stress. frontiersin.org
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is routinely used to identify this compound and its derivatives in various matrices. For GC-MS analysis, the compound is typically derivatized to increase its volatility, often by trimethylsilylation (TMS). The resulting TMS derivative of this compound has a unique mass spectrum. phytobank.ca
The identity of this compound, prepared by the reduction of 2-deoxy-D-erythro-pentose, has been confirmed by analyzing its acetylated derivative using GLC-mass spectrometry. scispace.com The mass spectra of the acetates of 3-deoxy-erythro- and threo-pentitols were found to be essentially identical, but distinct from the acetate (B1210297) of this compound. scispace.com Desorption Chemical Ionization-Mass Spectrometry (DCI-MS) has also been employed to identify derivatives, such as the anomers of 2-(2-deoxy-D-ribofuranosyl)pyridine-4-carboxamide, which were synthesized from a derivative of this compound. researchgate.net
The predicted GC-MS spectrum for the tetrakis-O-(trimethylsilyl) derivative of this compound provides characteristic ion fragments that aid in its identification. phytobank.canih.gov
| Property | Value |
| Molecular Formula | C₁₇H₄₄O₄Si₄ |
| Monoisotopic Mass | 424.232 Da |
| Key m/z Fragments | 103, 141, 157, 219 |
This is a predicted spectrum for the fully TMS-derivatized compound and should be used as a guide. Further experimental evidence is required for confirmed identification. phytobank.ca
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been applied to derivatives of this compound to conclusively establish their stereochemistry and conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate the precise positions of atoms in the molecular structure.
For example, an X-ray diffraction study was conducted on a C-phenyl pentitol derivative to provide final proof of its stereochemistry. nih.gov Such analysis is crucial when other physical or chemical methods are insufficient to assign the configuration of chiral centers. nih.gov In another study, the crystal structure of the DNA repair enzyme Endonuclease VIII was determined while it was covalently bound to a DNA duplex containing a deoxyribitol moiety at an abasic site. This structural information provided critical insights into the enzyme's catalytic mechanism, showing the DNA to be sharply kinked with the deoxyribitol group everted from the helix and into the enzyme's active site.
| Compound/Complex | Crystal System | Space Group | Cell Dimensions | Resolution (Å) | Source |
|---|---|---|---|---|---|
| 2-C-Phenyl-D-ribo-pentitol derivative (Benzylidene acetal) | Monoclinic | C2 | a = 19.102(1) Å, b = 6.1925(5) Å, c = 16.098(1) Å, β = 108.325(9)° | N/A (R-factor = 0.059) | nih.gov |
| Endonuclease VIII with deoxyribitol-containing DNA | N/A | N/A | N/A | 1.25 |
Chromatographic Techniques for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas-Liquid Chromatography (GLC), a subtype of gas chromatography, is a powerful technique for separating and analyzing volatile compounds. In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within a column. For the analysis of non-volatile compounds like pentitols, a derivatization step is required to convert them into volatile esters or ethers. Acetylation to form pentaacetate derivatives is a common strategy. nih.gov
The separation is based on the differential partitioning of compounds between the gas and liquid phases. Factors such as column temperature, gas flow rate, and the nature of the stationary phase are optimized to achieve separation. GLC has been used for the quantitative analysis of pentitols in biological samples like urine. nih.gov The method can distinguish between different pentitols based on their retention times. nih.gov
| Analyte | Derivative | Stationary Phase | Column Temperature | Key Finding | Source |
|---|---|---|---|---|---|
| Pentitols (including Xylitol) | Pentaacetate | 3% ECNSS-M | N/A | A rapid and specific GLC method for quantitative determination in urine; sensitive enough to measure nanogram quantities. | nih.gov |
| Partially methylated alditols (including pentitols) | Acetate | 3% (w/w) ECNSS-M on Gas Chrom Q | 180°C | Demonstrated good separation of various methylated pentitol and hexitol (B1215160) acetates, useful in polysaccharide analysis. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture. However, the analysis of reducing sugars and their derivatives by HPLC can be complicated by the phenomenon of anomerization. In solution, these sugars exist as an equilibrium mixture of two diastereomers, the α and β anomers, which differ in the configuration at the anomeric carbon. mdpi.com Under certain chromatographic conditions, these anomers can be separated, leading to undesirable peak splitting or broadening. mdpi.com
Several strategies are employed to prevent anomer separation and obtain a single, sharp peak. These include:
High Temperature: Increasing the column temperature (e.g., to 70-80 °C) can accelerate the rate of interconversion between anomers, causing them to elute as a single peak. mdpi.com
Alkaline Conditions: Using a strongly alkaline mobile phase can also prevent anomer separation. Polymer-based columns, such as those with amino (NH2P) functionalities, are stable under these conditions and allow for the analysis of saccharides without anomer separation. mdpi.com
Conversely, specific HPLC methods have been developed to intentionally separate anomers, which can be useful for determining the absolute configuration of monosaccharides or for studying the kinetics of mutarotation. Chiral stationary phases (e.g., Chiralpak AD-H) have been successfully used for the simultaneous separation of enantiomers (D/L forms) and anomers (α/β forms) of various carbohydrates. Anion-exchange chromatography with a sodium hydroxide (B78521) eluent has also been shown to separate aldoses, where the elution order is influenced by the subtle differences in the pKa values of the sugar hydroxyl groups.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are broadly categorized into ab initio and density functional theory methods.
Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. austinpublishinggroup.com The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netarxiv.org The term "6-31G" refers to the basis set used, which describes the atomic orbitals used in the calculation. nih.gov
A calculation at the HF/6-31G level for 2-Deoxy-D-erythro-pentitol would involve optimizing the geometry of various conformers to find their minimum energy structures. While specific published data for this exact acyclic molecule is scarce, such a calculation would yield key parameters. For instance, it would predict the bond lengths, bond angles, and torsional angles for the stable conformers of the molecule. The HF method provides a good first approximation for the geometry and electronic properties of molecules. austinpublishinggroup.com
Density Functional Theory (DFT) is another major quantum chemical method that has become exceedingly popular due to its balance of accuracy and computational cost. austinpublishinggroup.comnih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density. researchgate.net The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from the Hartree-Fock theory with exchange and correlation functionals from other sources. nih.govinpressco.com Coupled with the 6-31G basis set, B3LYP/6-31G is a widely used level of theory for organic molecules. reddit.com
DFT calculations, such as those using B3LYP/6-31G, are generally expected to provide more accurate energetic information than the HF method for a given basis set because they include a degree of electron correlation. nih.gov For this compound, these calculations would be used to determine the relative energies of different conformers, predict vibrational frequencies, and analyze the electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). inpressco.com
Conformational Analysis
The flexibility of the five-carbon chain in acyclic this compound means it can adopt numerous conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and understand the energetic landscape.
The terminal hydroxymethyl group (HO-CH2-) can adopt different orientations, known as rotamers, by rotation around the C4-C5 bond. These are typically labeled as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) based on the dihedral angles of the O-C-C-O and H-C-C-O bonds. The relative stability of these rotamers is influenced by intramolecular hydrogen bonding and steric hindrance. In related sugar alcohols, the gt rotamer is often favored as it minimizes steric interactions.
For this compound, the absence of a hydroxyl group at the C2 position would influence the network of intramolecular hydrogen bonds, which in turn affects conformational stability. Computational studies would generate an energy profile by systematically rotating the key dihedral angles to map out the low-energy conformations and the transition states that separate them.
Below are illustrative tables representing the kind of data that would be obtained from detailed DFT calculations on the conformers of this compound.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | C2-C3-C4-C5 Torsion Angle | Relative Energy (kcal/mol) |
| Extended | ~180° | 0.00 (Reference) |
| Bent 1 | ~60° | +0.85 |
| Bent 2 | ~-60° | +1.20 |
This table provides hypothetical data to illustrate the typical energy differences found between extended and bent conformers in acyclic sugar alcohols.
Table 2: Representative Structural Parameters from a B3LYP/6-31G Calculation
| Parameter | Bond | Value |
| Bond Length | C-C | 1.53 Å |
| C-O | 1.43 Å | |
| C-H | 1.09 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C-C | 112.5° |
| H-C-H | 109.5° | |
| C-O-H | 108.0° |
This table shows typical bond lengths and angles for acyclic polyols, representing the data that would be generated from a geometry optimization calculation.
This section, concerning ring geometry and envelope forms, is applicable to the cyclic structures of carbohydrates, such as the furanose or pyranose forms. For instance, 2-deoxyribose, the cyclic form of this compound, exists as a five-membered furanose ring. The conformation of this ring is described by pseudorotation, with two common puckered forms being the C2'-endo and C3'-endo envelope conformations. These conformations are critical in determining the structure of DNA. As this article is strictly focused on the acyclic this compound, a detailed discussion of ring geometry is not applicable.
Prediction of Spectroscopic Parameters
Computational chemistry has become an invaluable tool for predicting the nuclear magnetic resonance (NMR) parameters of complex molecules like this compound. These theoretical predictions, primarily achieved through density functional theory (DFT), provide deep insights into the molecule's structural and conformational properties, which can be challenging to determine solely through experimental methods.
Calculation of NMR Spin-Spin Coupling Constants (e.g., J(CH), J(CC))
The calculation of NMR spin-spin coupling constants (J-couplings) for derivatives of this compound, such as 2-deoxy-β-D-erythro-pentofuranose, has been a subject of detailed quantum chemical investigation. nih.govcolab.ws These calculations are typically performed using DFT methods, for instance, with the B3LYP functional, which has shown good agreement with experimental data for carbohydrate molecules. nih.gov
The process involves several steps:
Geometry Optimization : The first step is to determine the stable conformations of the molecule. For a flexible molecule like this compound, this involves exploring different ring puckers (envelope forms) and the orientation of the exocyclic hydroxymethyl group (rotamers). nih.govcolab.ws
Calculation of J-couplings : Once the optimized geometries are obtained, the J-couplings (e.g., one-bond ¹J(CH) and ¹J(CC), two-bond ²J(CH) and ²J(CC), and three-bond ³J(CH) and ³J(CC)) are calculated for each stable conformer. nih.govcolab.ws These calculations provide a detailed picture of how the electronic structure mediates the interaction between nuclear spins.
Studies on 2-deoxy-β-D-erythro-pentofuranose have utilized DFT to calculate a range of J-couplings. nih.govcolab.ws The calculations were performed on various envelope conformers and hydroxymethyl group rotamers (gg, gt, tg) to understand the influence of these structural features on the coupling constants. nih.govcolab.ws For example, DFT calculations have been used to compute ¹³C-based J-couplings in the gg rotamer of 2-deoxy-β-D-erythro-pentofuranose and compare them with previously calculated values for the gt rotamer. nih.govcolab.ws
Below is a representative table illustrating the types of J-couplings that are typically calculated for different conformers of a 2-deoxy-pentofuranose ring.
| Coupling Constant | Description | Dependence on Conformation |
|---|---|---|
| ¹J(CH) | One-bond coupling between a carbon and a directly attached proton. | Sensitive to hybridization and bond length. |
| ¹J(CC) | One-bond coupling between two directly bonded carbon atoms. | Reflects the nature of the C-C bond. |
| ²J(CH) | Two-bond (geminal) coupling between a carbon and a proton separated by two bonds. | Strongly dependent on the geometry and the orientation of substituents. nih.govcolab.ws |
| ²J(CC) | Two-bond (geminal) coupling between two carbons separated by two bonds. | Shows significant dependence on the relative orientation of C-O bonds. osti.gov |
| ³J(CH) | Three-bond (vicinal) coupling between a carbon and a proton separated by three bonds. | Follows a Karplus-type relationship with the dihedral angle. nih.govcolab.ws |
| ³J(CC) | Three-bond (vicinal) coupling between two carbons separated by three bonds. | Also follows a Karplus-type relationship with the dihedral angle. nih.govcolab.ws |
Correlation between J-couplings and Molecular Conformation
A key outcome of these computational studies is the establishment of clear correlations between the calculated J-coupling values and specific aspects of the molecule's three-dimensional structure. nih.govcolab.ws This relationship is particularly important for flexible molecules that exist as a mixture of conformers in solution.
For 2-deoxy-β-D-erythro-pentofuranose, theoretical calculations have confirmed that J-couplings are sensitive reporters of both the furanose ring pucker and the conformation of the exocyclic C4'-C5' bond. nih.govcolab.ws
Ring Conformation : The magnitude and even the sign of two- and three-bond J-couplings, such as ²J(CH), ³J(CH), ²J(CC), and ³J(CC), show a strong correlation with the ring's pseudorotational phase angle. nih.govcolab.ws This allows for the assignment of the preferred ring conformation (e.g., North or South type puckers) based on a set of measured J-couplings. nih.govosti.gov
Exocyclic Group Orientation : The rotation around the C4-C5 bond, which defines the gg, gt, and tg rotamers, significantly influences the J-coupling values within the furanose ring and the hydroxymethyl side chain. nih.govcolab.ws By comparing calculated couplings for each rotamer with experimental data, the predominant conformation of this side chain can be determined. This is particularly relevant as the gg rotamer is commonly observed in the furanose rings of native DNA structures. nih.govcolab.ws
The relationship between vicinal coupling constants and dihedral angles is famously described by the Karplus equation. smu.edu DFT calculations provide a more refined, parameterized version of this relationship for specific coupling pathways in saccharides, enhancing the precision of conformational analysis. smu.edu The concerted application of multiple J-coupling types provides a powerful and reliable method for determining the preferred conformations of aldopentofuranosyl rings. nih.govcolab.ws
Mechanistic Studies of Chemical Transformations (e.g., chain degradation mechanisms)
While computational studies on this compound have predominantly focused on its conformational properties, theoretical approaches can also be applied to understand its chemical reactivity. Mechanistic studies of chemical transformations, such as chain degradation, can be elucidated through computational modeling.
A relevant example is the proposed mechanism for the chain degradation of a related compound, methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose, which yields a derivative of 1-deoxy-D-erythro-2-pentulose. researchgate.net Although this reaction starts from a different precursor, the mechanistic principles can be relevant to the potential degradation pathways of this compound under similar conditions (e.g., treatment with a base like lithium hydroxide). researchgate.net
Such a proposed mechanism would typically involve a series of steps that can be modeled computationally to assess their energetic feasibility:
Initial Deprotonation : The reaction is often initiated by the abstraction of an acidic proton by a base.
Rearrangement/Fragmentation : This is followed by a series of electronic rearrangements, which may involve the formation of enolate intermediates and subsequent bond cleavage, leading to the shortening of the carbon chain.
Protonation/Final Product Formation : The final steps would involve protonation to yield the stable degradation product.
Computational chemistry can be used to model the transition states and intermediates of each step, calculating activation energies and reaction energies to determine the most likely pathway. This provides a molecular-level understanding of the degradation process that is often inaccessible through experimental means alone.
Advanced Research Directions and Applications
Development of Novel Antiviral Agents and Other Therapeutics (e.g., pseudonucleosides, nucleoside analogs)
The structural framework of 2-Deoxy-D-erythro-pentose is fundamental to the design of nucleoside analogs, a class of compounds pivotal in antiviral and anticancer therapies. ontosight.aiconicet.gov.ar These synthetic molecules mimic natural nucleosides and interfere with critical cellular processes like DNA replication and nucleotide metabolism. ontosight.ainih.gov
Mechanism of Action: Nucleoside analogs typically enter cells and are phosphorylated by cellular kinases to their active triphosphate forms. conicet.gov.ar These active metabolites can then act as competitive inhibitors of viral or cellular DNA polymerases or be incorporated into growing DNA chains, leading to chain termination and halting replication. ontosight.aiconicet.gov.arnih.gov This mechanism is effective against rapidly replicating entities like viruses and cancer cells. ontosight.ai
Research Findings:
Antiviral Applications: Derivatives of 2-Deoxy-D-erythro-pentitol are central to the development of antiviral agents. For instance, pseudo-nucleosides where the sugar residue is replaced by a 1,4-anhydropentitol structure have shown efficacy against viruses such as HIV. thieme-connect.de Modified nucleosides, such as those with a phosphonic acid group, are designed to inhibit key viral enzymes like reverse transcriptases. ontosight.ai The development of L-nucleoside analogues, the mirror images of natural D-nucleosides, offers therapeutic advantages like increased plasma stability and reduced cytotoxicity. nih.gov
Anticancer Therapeutics: In cancer therapy, nucleoside analogs can inhibit the proliferation of rapidly dividing cancer cells by interfering with DNA synthesis. ontosight.ai Analogs like 4′-thionucleosides, such as 2′-deoxy-4′-thiocytidine, have been identified as potent inhibitors of DNA methyltransferase I (DNMT1), an enzyme often dysregulated in cancer. acs.org
Glycolysis Inhibition: While not a direct derivative, 2-deoxy-D-glucose (2-DG), which shares the "2-deoxy" feature, acts as a dual mimetic of D-glucose and D-mannose. It inhibits glycolysis, a metabolic pathway often upregulated in viral infections and cancer. This has made 2-DG and its analogs subjects of intense study as broad-spectrum antiviral and anticancer agents. nih.gov
Table 1: Examples of Therapeutic Agents Based on Deoxy-Pentose Scaffolds
| Therapeutic Agent/Analog Class | Target/Mechanism | Therapeutic Area | Citation(s) |
| ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid | Potential inhibitor of nucleotide metabolism enzymes (e.g., viral DNA polymerases) | Antiviral, Anticancer | ontosight.ai |
| 1,4-Anhydropentitol-based pseudo-nucleosides | Viral replication inhibition | Antiviral (e.g., HIV) | thieme-connect.de |
| L-Nucleoside Analogues | Interact with pathogenic polymerases; drug delivery | Antiviral, Anticancer | nih.gov |
| 2′-Deoxy-4′-thiocytidine (TdCyd) | DNA methyltransferase I (DNMT1) inhibitor | Anticancer | acs.org |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis inhibitor | Antiviral, Anticancer | nih.gov |
Engineering of DNA/RNA Analogues for Molecular Biology Applications
The this compound scaffold is the cornerstone of synthetic DNA. Its derivatives are indispensable tools for creating custom oligonucleotides and nucleic acid analogs with tailored properties for research, diagnostics, and therapeutics. wikipedia.org
Key Applications:
Oligonucleotide Synthesis: Protected forms of this compound, such as 1,4-anhydro-2-deoxy-D-erythro-pentitol phosphoramidites and succinates, are essential building blocks in solid-phase DNA synthesis. biosynth.comgoogle.com These reagents allow for the automated, sequence-specific construction of oligonucleotides used in PCR, gene sequencing, and gene silencing.
Xeno Nucleic Acids (XNA): Researchers have engineered nucleic acid analogs by modifying the sugar backbone to create XNAs. These artificial genetic polymers, such as threose nucleic acid (TNA) and hexitol (B1215160) nucleic acid (HNA), are resistant to nuclease degradation. wikipedia.org TNA, for example, can cross-pair with both DNA and RNA, making it a valuable tool for developing antisense therapies, RNA interference (RNAi), and diagnostic aptamers. nih.gov
Probing DNA Damage and Repair: Synthesizing oligonucleotides containing specific lesions allows researchers to study the mechanisms of DNA damage and repair. For instance, oligonucleotides incorporating N6-(2-Deoxy-α,β-d-erythro-pentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy·dG), a form of DNA damage, are used to investigate its mutagenic properties and how it is processed by DNA polymerases. researchgate.net Similarly, studying how polymerases bypass lesions like N-(2-deoxy-D-erythro-pentofuranosyl)-urea provides insight into mutagenesis. digitellinc.com
Table 2: Applications of this compound in DNA/RNA Engineering
| Application | Key Derivative/Analogue | Purpose | Citation(s) |
| Solid-Phase DNA Synthesis | 1,4-Anhydro-2-deoxy-D-erythro-pentitol phosphoramidites | Building blocks for custom DNA strands | google.com |
| Xeno Nucleic Acids (XNA) | Threose Nucleic Acid (TNA) | Creation of nuclease-resistant genetic polymers for therapeutic and diagnostic use | wikipedia.orgnih.gov |
| DNA Damage Studies | Oligonucleotides with Fapy·dG lesions | Investigating the mutagenic effects and repair of oxidative DNA damage | researchgate.net |
| Replication Bypass Studies | DNA templates with urea (B33335) lesions | Understanding how DNA polymerases handle specific types of DNA damage | digitellinc.com |
Metabolomics-Driven Research on Disease Pathogenesis (e.g., mycobacterial infections)
Metabolomics, the large-scale study of small molecules within cells and biological systems, has become a powerful tool for understanding disease pathogenesis and identifying biomarkers. nih.gov In this field, this compound has been identified as a key metabolite in the context of mycobacterial infections.
Research Findings:
Biomarker for Mycobacterial Species: Research using gas chromatography-mass spectrometry (GC-MS) has shown that this compound is a metabolite originating from the mycolic acid layer of the mycobacterial cell envelope. nih.gov Its presence and concentration can be used to differentiate between various mycobacterial species, aiding in the specific diagnosis of infections like tuberculosis. nih.gov
Distinguishing Pathogens: Metabolomic profiling allows for the identification of unique metabolic signatures associated with specific pathogens. The detection of compounds like this compound in patient samples (e.g., sputum) can help distinguish patients with tuberculosis from uninfected individuals and may even help differentiate between drug-sensitive and drug-resistant strains. nih.gov This approach provides crucial insights into the metabolic adaptations of pathogens within the host environment. nih.gov
Biocatalysis for Sustainable Chemical Production
Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green and sustainable chemistry. frontiersin.org While specific biocatalytic routes for the large-scale production of this compound are still an emerging area, the principles of biocatalysis are being applied to the synthesis of related deoxy sugars and its derivatives.
Key Principles and Potential Applications:
Enzymatic Synthesis: Advances in molecular biology and enzyme engineering are expanding the toolbox for chemical synthesis, allowing for novel reactivities under mild conditions. swissbiotech.org Enzymes like aldolases, kinases, and oxidases are used in multi-enzyme cascades to produce complex molecules from simple precursors. frontiersin.org For example, a one-pot, four-enzyme cascade has been developed to convert glycerol (B35011) to dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in sugar synthesis. frontiersin.org
Synthesis of Nucleoside Analogs: Biocatalysis has been successfully employed in the synthesis of complex nucleoside analogs. For example, a one-pot, two-enzyme process can synthesize the oxathiolane core of lamivudine, an important antiviral drug. acs.org This highlights the potential for developing enzymatic pathways to produce this compound or to couple it with nucleobases in a more sustainable manner. conicet.gov.ar The use of enzymes like purine (B94841) nucleoside phosphorylases (PNPs) to couple sugar phosphates with bases is a well-established chemoenzymatic approach. conicet.gov.ar
Structural Biology and Enzyme Mechanism Elucidation
Structural biology provides atomic-level insights into how enzymes function, which is critical for drug design and understanding biological pathways. berstructuralbioportal.org Derivatives of this compound are used as probes to elucidate the mechanisms of enzymes that interact with DNA and sugars.
Research Findings:
DNA Polymerase Mechanisms: X-ray crystallography has been used to capture snapshots of DNA polymerases in action. By co-crystallizing a polymerase, a DNA template-primer, and an incoming nucleotide analog, researchers can visualize the precise interactions within the active site. A study on human DNA polymerase η (hPol η) used this method to understand how it bypasses a urea lesion derived from N-(2-deoxy-D-erythro-pentofuranosyl)-urea. digitellinc.com The structures revealed how the flexible active site accommodates the damaged base and all four incoming nucleotides, explaining the enzyme's potential for both error-free and error-prone bypass. digitellinc.com
Enzyme-Substrate Interactions: Understanding how enzymes recognize their specific carbohydrate substrates is fundamental. Structural studies of enzymes like NDP-sugar dehydratases and epimerases, which are involved in modifying sugars for secondary metabolism, reveal the intricate network of interactions that confer specificity. nih.gov These enzymes often act on nucleotide-activated sugars, and their structures provide a blueprint for engineering enzymes with new functions or for designing specific inhibitors. nih.govdtu.dk
Glycoscience Applications and Advanced Carbohydrate Chemistry
This compound and its parent sugar, 2-deoxy-D-erythro-pentose, are foundational molecules in glycoscience and advanced carbohydrate chemistry. scribd.comulisboa.pt Their unique structure, lacking a hydroxyl group at the C2 position, influences their chemical reactivity and biological function. wikipedia.orgcymitquimica.com
Key Areas of Application:
Synthetic Building Blocks: The synthesis of 2-deoxy-D-erythro-pentose itself is a topic of interest in carbohydrate chemistry, with methods developed to produce it from precursors like D-glucose via intermediates such as 2,4-O-ethylidene-D-erythrose. osti.gov It serves as a chiral building block ("chiron") for the synthesis of more complex molecules.
Chemical Synthesis of Derivatives: Its anhydro form, 1,4-anhydro-2-deoxy-D-erythro-pentitol, is a stable cyclic ether derivative used in various biochemical and medicinal chemistry applications. thieme-connect.decymitquimica.com The ability to selectively protect and modify its hydroxyl groups allows for its use in the synthesis of complex structures, including the previously mentioned nucleoside analogs and phosphoramidites for DNA synthesis. biosynth.comgoogle.comthieme-connect.com
Probing Molecular Recognition: The structure of 2-deoxy sugars is used to probe the binding requirements of proteins that interact with carbohydrates, such as lectins or enzymes. For example, comparing the binding of D-glucose with 2-deoxy-D-arabino-hexose (an analog of 2-deoxy-glucose) can reveal how the C2 hydroxyl group contributes to binding affinity and specificity. scribd.com
Q & A
Q. What strategies mitigate discrepancies between theoretical and observed reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
